aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
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Overview
Description
Preparation Methods
VL-2397 is a cyclic hexapeptide that chelates aluminum and is structurally related to ferrichrome, a low-molecular-weight siderophore . The synthetic route involves the assembly of the hexapeptide chain followed by cyclization and chelation with aluminum . The industrial production methods for VL-2397 are not extensively documented, but they likely involve standard peptide synthesis techniques followed by purification and chelation steps .
Chemical Reactions Analysis
VL-2397 undergoes several types of chemical reactions, including chelation and substitution reactions. The compound’s antifungal activity is modulated by the availability of iron and defects in iron homeostatic mechanisms . Common reagents used in these reactions include aluminum salts for chelation and various solvents for peptide synthesis . The major products formed from these reactions are the cyclic hexapeptide with aluminum chelation .
Scientific Research Applications
VL-2397 has several scientific research applications, particularly in the field of antifungal therapy. It has shown potent activity against Aspergillus species, including azole-resistant strains, Fusarium solani, and Candida glabrata . The compound has been tested in several animal models of invasive aspergillosis, demonstrating rapid fungicidal activity . Additionally, VL-2397 has been studied in phase 1 clinical trials, showing safety and tolerability in humans .
Mechanism of Action
VL-2397 exerts its antifungal effects by being transported into fungal cells via the Sit1 transporter, which is not found in humans, leading to fungal specificity . Once inside the fungal cell, VL-2397 disrupts intracellular processes, although the precise mechanism of action is not fully understood . The compound’s activity is independent of cellular aluminum importation, suggesting a unique mode of action .
Comparison with Similar Compounds
VL-2397 is unique compared to other antifungal agents due to its siderophore-like structure and aluminum chelation . Similar compounds include ferrichrome and other siderophores, but VL-2397 is differentiated by three amino acid changes and an aluminum rather than iron chelate . Other novel antifungal agents in development include rezafungin, ibrexafungerp, and olorofim, each with distinct mechanisms of action .
Properties
CAS No. |
1186200-57-6 |
---|---|
Molecular Formula |
C40H59AlN10O13 |
Molecular Weight |
914.9 g/mol |
IUPAC Name |
aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide |
InChI |
InChI=1S/C40H59N10O13.Al/c1-23(2)20-31-38(58)46-32(21-27-12-7-6-8-13-27)39(59)44-29(15-10-18-49(62)25(4)52)36(56)42-28(14-9-17-48(61)24(3)51)35(55)43-30(16-11-19-50(63)26(5)53)37(57)47-33(22-34(41)54)40(60)45-31;/h6-8,12-13,23,28-33H,9-11,14-22H2,1-5H3,(H2,41,54)(H,42,56)(H,43,55)(H,44,59)(H,45,60)(H,46,58)(H,47,57);/q-3;+3/t28-,29-,30-,31-,32+,33-;/m0./s1 |
InChI Key |
NRHTWBFQTMOOKS-FELWXBABSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CC2=CC=CC=C2.[Al+3] |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])CC2=CC=CC=C2.[Al+3] |
Origin of Product |
United States |
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